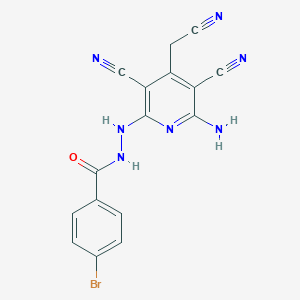

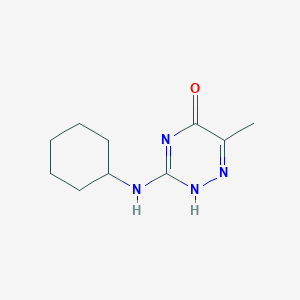

![molecular formula C21H29N3O B256013 N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide, also known as PACAP (pituitary adenylate cyclase-activating polypeptide), is a neuropeptide that plays a crucial role in various physiological processes. PACAP was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications.

Mécanisme D'action

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide exerts its biological effects by binding to specific receptors on the cell surface, including PAC1, VPAC1, and VPAC2 receptors. Activation of these receptors leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) and phosphoinositide 3-kinase (PI3K) pathways.

Biochemical and physiological effects:

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including:

- Neuroprotection: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to protect neurons from various insults, including oxidative stress, excitotoxicity, and ischemia.

- Vasodilation: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to induce vasodilation in various vascular beds, including the cerebral, coronary, and pulmonary vasculature.

- Anti-inflammatory effects: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to have anti-inflammatory effects in various models of inflammation, including acute lung injury and rheumatoid arthritis.

- Regulation of circadian rhythms: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to regulate circadian rhythms by modulating the activity of the suprachiasmatic nucleus (SCN), the master circadian clock in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide in lab experiments is its well-characterized biological effects and receptor signaling pathways. This allows for precise and reproducible experiments. However, one limitation is the cost and availability of N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide, which may limit its use in some experiments.

Orientations Futures

There are several future directions for research on N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide, including:

- Therapeutic applications: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has shown promise as a potential therapeutic agent for various neurological and cardiovascular disorders, including stroke, traumatic brain injury, and heart failure.

- Role in aging: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to play a role in aging and age-related diseases, including Alzheimer's disease and Parkinson's disease.

- Mechanisms of action: Further research is needed to fully understand the mechanisms of action of N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide and its receptors.

- Development of N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide analogs: The development of N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapeutic agents.

Méthodes De Synthèse

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while recombinant DNA technology involves the insertion of the N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide gene into a suitable expression vector and subsequent expression in a host organism.

Applications De Recherche Scientifique

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to have a wide range of biological activities, including neuroprotection, vasodilation, anti-inflammatory effects, and regulation of circadian rhythms. As a result, N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been studied extensively in various fields of research, including neuroscience, endocrinology, and immunology.

Propriétés

Nom du produit |

N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide |

|---|---|

Formule moléculaire |

C21H29N3O |

Poids moléculaire |

339.5 g/mol |

Nom IUPAC |

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C21H29N3O/c1-16(2)15-24-19-12-7-6-11-18(19)23-20(24)13-8-14-22-21(25)17-9-4-3-5-10-17/h6-7,11-12,17H,1,3-5,8-10,13-15H2,2H3,(H,22,25) |

Clé InChI |

WQRRBBQYFSNJIP-UHFFFAOYSA-N |

SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |

SMILES canonique |

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

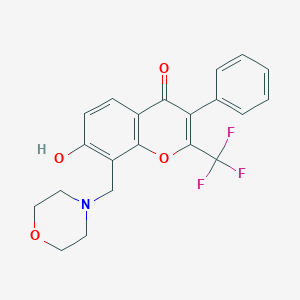

![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)

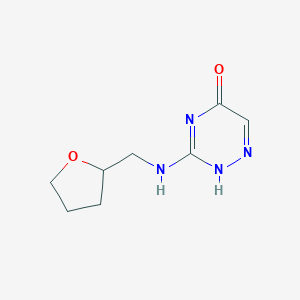

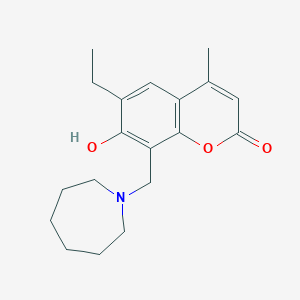

![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)

![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)

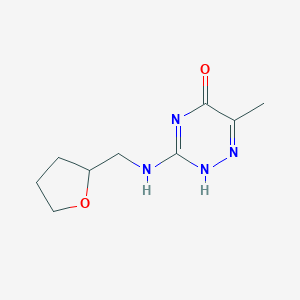

![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)

![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)

![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)

![Butyl (3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B255962.png)